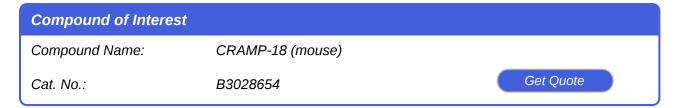


# immunomodulatory functions of CRAMP-18 in mice

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An In-depth Technical Guide on the Immunomodulatory Functions of CRAMP-18 in Mice

### Introduction

The Cathelicidin-Related Antimicrobial Peptide (CRAMP) is the sole cathelicidin found in mice, serving as the ortholog to the human peptide LL-37, which is derived from the hCAP-18 precursor.[1] CRAMP is a multifunctional host defense peptide initially recognized for its broad-spectrum antimicrobial activity.[2][3][4] It is expressed as a precursor protein primarily by immune cells such as neutrophils and macrophages, as well as by epithelial cells in various tissues.[1][5][6] Upon cleavage, it releases the active C-terminal peptide. While the full-length mature peptide is often referred to as CRAMP, shorter functional fragments, such as the 18-amino acid peptide CRAMP-18, have been identified and are subjects of research.[2][3][4]

Beyond its role in direct pathogen elimination, CRAMP has emerged as a critical modulator of the innate and adaptive immune systems. Its functions are highly context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties depending on the disease model and cellular environment.[7][8] This dual nature makes CRAMP a complex but compelling target for therapeutic development. This guide provides a comprehensive overview of the known immunomodulatory functions of CRAMP in murine models, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its roles.

# **Signaling Pathways Modulated by CRAMP**





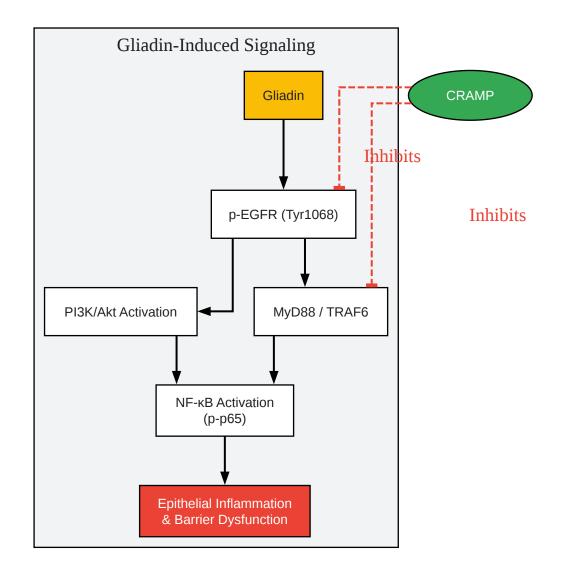


CRAMP exerts its immunomodulatory effects by engaging with various cellular receptors and influencing multiple downstream signaling cascades. Its impact can be broadly categorized into anti-inflammatory, pro-inflammatory, autophagy-related, and regulatory cell-inducing pathways.

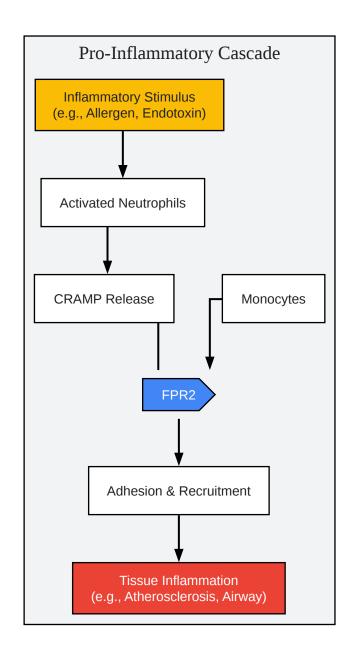
## **Anti-Inflammatory Signaling in the Intestinal Epithelium**

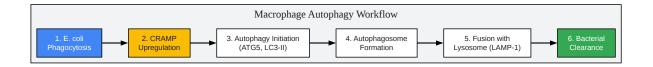
In the context of gluten-induced enteropathy (GIE), CRAMP demonstrates a protective, anti-inflammatory role by counteracting gliadin-triggered signaling in intestinal epithelial cells. Gliadin, an immunogenic peptide from gluten, activates a signaling cascade that compromises the epithelial barrier. CRAMP intervenes by inhibiting key steps in this pathway.[6] Specifically, it prevents the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) at Tyr1068, which in turn blocks the downstream activation of the PI3K/Akt and NF-κB pathways.[6] This is achieved by reducing the expression of MyD88 and TRAF6, critical adaptors in inflammatory signaling.[6]











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